![molecular formula C26H22FN3O3 B2414456 3-(4-Fluorophenyl)-7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline CAS No. 866728-91-8](/img/structure/B2414456.png)

3-(4-Fluorophenyl)-7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

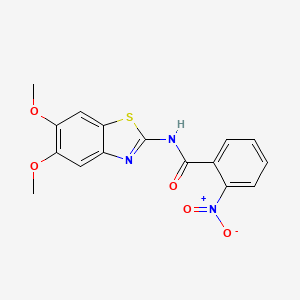

Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazoloquinoline core, fluorophenyl, dimethoxy, and methoxyphenylmethyl groups . These functional groups could potentially contribute to the compound’s reactivity and biological activity.

Synthesis Analysis

While the specific synthesis of this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of the pyrazoloquinoline core, followed by various substitution reactions to introduce the different functional groups .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be characterized using techniques such as mass spectrometry, nuclear magnetic resonance (NMR), and X-ray diffraction .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the fluorophenyl group could potentially undergo electrophilic aromatic substitution reactions, while the methoxy groups could be involved in nucleophilic substitution reactions .Scientific Research Applications

Fluorescent Properties and Applications

Many quinoline derivatives, including structures related to 3-(4-Fluorophenyl)-7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline, are known for their efficient fluorescence. These compounds are utilized in biochemistry and medicine to study biological systems, including DNA fluorophores based on fused aromatic systems. Their fluorescence stability and quenching properties, especially in the presence of protic acid, make them suitable for applications in light-emitting devices and as sensitive, selective probes in biological studies (Mu et al., 2010).

Synthesis and Chemical Transformations

The synthesis and transformation of quinoline derivatives are significant for creating new compounds with potential antioxidative and radioprotective properties. Research in this area focuses on reactions that yield new derivatives efficiently, which can serve as intermediates for further chemical modifications or as active compounds in various applications (Aleksanyan & Hambardzumyan, 2013).

Supramolecular Aggregation

Studies on the effect of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines contribute to the understanding of how molecular modifications can influence the physical properties of compounds. Such insights are crucial for designing materials with specific characteristics, such as molecular frameworks for catalysis, separation, or sensing technologies (Portilla et al., 2005).

Potential for Medicinal Chemistry Applications

Quinoline derivatives exhibit a range of biological activities, including antimicrobial, antitubercular, and cytotoxic effects. These compounds have been explored for their potential as therapeutic agents against various diseases. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent cytotoxic activity against cancer cell lines, suggesting their utility in cancer therapy (Deady et al., 2003).

Exploration in Drug Discovery

The exploration of quinoline carboxamides as potent, selective inhibitors of ataxia telangiectasia mutated (ATM) kinase highlights the versatility of quinoline derivatives in drug discovery. These compounds offer a foundation for developing novel therapies targeting specific molecular pathways involved in disease processes (Degorce et al., 2016).

Future Directions

Mechanism of Action

Target of Action

Pyrazoloquinolines are often studied for their potential interactions with various enzymes and receptors in the body .

Mode of Action

Pyrazoloquinolines generally interact with their targets to modulate their activity, which can lead to various downstream effects .

Biochemical Pathways

Pyrazoloquinolines can potentially influence a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

The pharmacokinetic properties of a compound can greatly influence its bioavailability and overall pharmacological effects .

Result of Action

The effects would depend on the specific targets and pathways that the compound interacts with .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can potentially influence the action of a compound .

Properties

IUPAC Name |

3-(4-fluorophenyl)-7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22FN3O3/c1-31-19-10-4-16(5-11-19)14-30-15-21-25(17-6-8-18(27)9-7-17)28-29-26(21)20-12-23(32-2)24(33-3)13-22(20)30/h4-13,15H,14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTOLNYVANDUEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC(=C(C=C42)OC)OC)C5=CC=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(furan-2-yl)methanone](/img/structure/B2414379.png)

![2-(2-fluorophenoxy)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide](/img/structure/B2414380.png)

![4-Methoxy-2-((1-(methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2414381.png)

![2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2414382.png)

![Methyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2414383.png)

![2-(4-Aminophenyl)-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B2414385.png)

![(E)-4-(Dimethylamino)-N-[(3-methylthiophen-2-yl)methyl]-N-propan-2-ylbut-2-enamide](/img/structure/B2414388.png)

![3-[(3,4-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B2414391.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2414392.png)

![4-[4-(Trifluoromethyl)phenoxy]benzylamine hcl](/img/structure/B2414396.png)